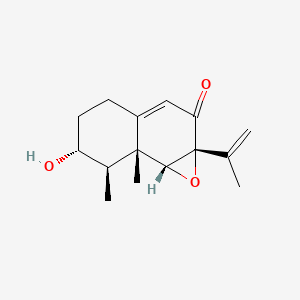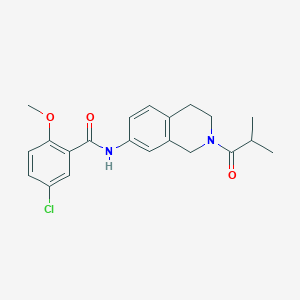![molecular formula C12H19BN2O4S B2667273 [3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid CAS No. 2377605-99-5](/img/structure/B2667273.png)
[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 248.09 . The IUPAC name is 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 .
Chemical Reactions Analysis
Boronic acids, such as “[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Boronic Acid Catalysis
Boronic acids, including derivatives like [3-Methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, are recognized for their utility in transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups can be exploited in organic reactions for the electrophilic and nucleophilic activation of carboxylic acids and alcohols, leading to the formation of various valuable compounds under mild conditions (Hall, 2019).
Synthesis of Functional Methyl Sulfones
The construction of functional methyl sulfones using boronic acids demonstrates their role in eco-friendly and green chemistry applications. Boronic acids facilitate the introduction of sulfur dioxide at the last stage in a one-step process, enabling the synthesis of diverse functional methyl sulfones, which are significant in pharmaceuticals (Wang, Zhao, & Jiang, 2019).
Nickel(II)-Catalyzed Sulfination
The sulfination of aryl and heteroaryl boronic acids using Nickel(II) catalysis highlights the versatility of boronic acids in facilitating the synthesis of sulfinate salts. These salts can be further elaborated into valuable sulfonyl-containing groups, underscoring the role of boronic acids in the synthesis of active pharmaceutical ingredients (Lo, Chen, & Willis, 2019).
Development of Boron Nitride Nanomaterials
Boron nitride nanomaterials based on solid acid catalysts derived from boronic acids have been employed in the synthesis of biologically active compounds. This application signifies the potential of boronic acids in nanotechnology and materials science for creating efficient and reusable catalysts (Murugesan, Gengan, Moodley, & Gericke, 2017).
Kinetic Reactivity Studies
Studies on the kinetic reactivity of boronic acids and boronate ions towards various compounds contribute to understanding the fundamental aspects of boronic acid chemistry. This knowledge is essential for developing new boronic acid-based reactions and applications in organic synthesis (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-methyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-10-9-11(13(16)17)3-4-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGJJLOYOFDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2667190.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667196.png)
![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
![N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2667205.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)

